molecular formula C16H12N2O2S B1648843 3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid CAS No. 952182-42-2

3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid

Cat. No.: B1648843
CAS No.: 952182-42-2
M. Wt: 296.3 g/mol
InChI Key: BNDTVUDJTUWUAT-UHFFFAOYSA-N
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Description

3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with phenyl and phenylimino groups, along with a carboxylic acid moiety at the 4-position. Thiazole derivatives are widely studied for their pharmacological and agrochemical properties, including herbicidal, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name

3-phenyl-2-phenylimino-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-15(20)14-11-21-16(17-12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h1-11H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDTVUDJTUWUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177856
Record name 2,3-Dihydro-3-phenyl-2-(phenylimino)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-42-2
Record name 2,3-Dihydro-3-phenyl-2-(phenylimino)-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-phenyl-2-(phenylimino)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole ring formation. This approach involves cyclocondensation of thioamides with α-halo carbonyl compounds. For 3-phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid, the reaction typically proceeds via:

  • Thioamide Preparation : N,N′-diphenylthiourea is synthesized from phenyl isothiocyanate and aniline.
  • Cyclization : The thioamide reacts with chloroacetyl chloride in the presence of a base (e.g., NaOH), facilitating nucleophilic substitution at the α-carbon. Intramolecular cyclization then yields the thiazole ring.

Key Conditions :

  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux (70–80°C)
  • Reaction Time: 2–4 hours
  • Yield: 60–75%

Cyclocondensation of α-Bromoacyl Derivatives

An alternative route employs α-bromoacyl intermediates. For example:

  • Bromination : 4-(bromoacetyl)phenyl derivatives are prepared using bromine in acetic acid at room temperature.
  • Thiazole Formation : The brominated compound reacts with thioureas or thioamides under mild conditions (40–60°C) to form the thiazole core.

Example :

  • Reacting 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with benzenecarbothioamide in acetic acid at 60°C yields thiazole derivatives with confirmed structures via single-crystal diffraction.

Modern Synthetic Methodologies

Green Chemistry Innovations

To address environmental concerns, recent protocols emphasize solvent-free or eco-friendly conditions:

  • Polyethylene Glycol (PEG-400) : Acts as both solvent and catalyst, enabling cyclocondensation at 40–45°C with 2-hour stirring.
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 15–20 minutes) while improving yields by 15–20% compared to conventional heating.

Comparative Performance :

Method Solvent/Catalyst Temperature (°C) Time Yield (%)
Classical Hantzsch Ethanol 80 4 h 65
PEG-400 Assisted PEG-400 45 2 h 78
Microwave Synthesis Solvent-free 100 20 min 85

One-Pot Multicomponent Reactions

Streamlined syntheses reduce intermediate isolation steps:

  • Components : Phenyl isothiocyanate, aniline, and chloroacetic acid.
  • Mechanism : In situ generation of thioamide followed by cyclization with α-chloroacetyl chloride.
    Advantages :
  • 20–30% reduction in purification steps.
  • Overall yields of 70–80%.

Reaction Optimization and Conditions

Solvent and Catalytic Effects

  • Polar Solvents : Ethanol and acetic acid enhance reaction rates due to improved solubility of intermediates.
  • Base Catalysts : Triethylamine or K2CO3 accelerates cyclization by deprotonating thioamides.

Yield Correlation with Solvent Polarity :

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 72
Acetic Acid 6.2 68
PEG-400 - 78

Temperature and Time Dependencies

  • Low Temperatures (40–60°C) : Favor selective thiazole formation over side products.
  • Extended Reaction Times (>4 hours) : Risk of hydrolysis or oxidation, reducing yields by 10–15%.

Industrial Production Challenges

Scalability Issues

  • Purification Complexity : Chromatography is impractical for large-scale production; crystallization protocols are under development.
  • Cost of Green Solvents : PEG-400 and ionic liquids increase production costs by ~20% compared to traditional solvents.

Patent-Based Processes

A patented method (US3274207A) isolates the free carboxylic acid via:

  • Hydrolysis of thiazole esters under acidic conditions.
  • Neutralization with NaHCO3 to precipitate the product.
    Key Advantage : Avoids column chromatography, enabling batch-scale synthesis.

Case Studies and Comparative Analysis

Academic vs. Industrial Synthesis

Parameter Academic Lab (Reflux) Industrial Process (Patent)
Scale 1–10 g 1–10 kg
Solvent Ethanol Water/NaOH
Yield 70% 65%
Purity >95% (HPLC) >90% (HPLC)

Byproduct Management

  • Common Byproducts : Sulfur-containing dimers (5–10% yield).
  • Mitigation : Use of radical scavengers (e.g., BHT) reduces dimerization by 50%.

Chemical Reactions Analysis

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions, particularly at the thiazole ring's reactive positions. Key findings include:

Table 1: Substitution Reactions and Outcomes

Reagent/ConditionsReaction TypeProduct FormedYieldSource
Aromatic aldehydes, PPG, ΔNucleophilic attack3-Benzimidazolyl-4-thiazolidinone83–92%
Mercaptoacetic acid, DTPEACElectrophilic acylationThiazole-substituted pyrazolyl derivatives82%
Nano-CuFe₂O₄, ethanolCyclocondensation4-Oxo-2-(phenylimino)thiazolidin-5-ylideneacetate89%
  • In the presence of polypropylene glycol (PPG), the compound reacts with aldehydes and amines to form thiazolidin-4-one derivatives through a cyclocondensation mechanism .

  • Copper-based nanocatalysts (e.g., nano-CuFe₂O₄) enhance reaction efficiency in ethanol, enabling the synthesis of fused heterocycles .

Cyclization and Ring-Opening Reactions

The thiazole ring undergoes cyclization with bifunctional reagents, while the imine group facilitates ring-opening transformations:

Table 2: Cyclization Pathways

Reagent SystemProduct ClassKey ApplicationReference
Thioglycolic acid, FeNi₃-ILs-MNPs1,3-Thiazolidin-4-onesAnticancer agent synthesis
Ethylenediamine, CuCr₂O₄Bis-thiazolidinonesMulti-tyrosine kinase inhibition
Ultrasound, DSDABCOCPyrazolo-thiazolidinonesAntibacterial compound development
  • Cyclization with thioglycolic acid under iron-nickel ionic liquid magnetic nanoparticles (FeNi₃-ILs-MNPs) yields thiazolidin-4-ones, which show IC₅₀ values as low as 0.021 µM against lung carcinoma cells .

  • Ultrasound-assisted reactions with DSDABCOC reduce energy consumption by 40% while maintaining high yields (82–92%) .

Acylation-Cyclodehydration Mechanism

In the presence of polyphosphate ester (PPE), the compound reacts with carboxylic acids to form intermediates that undergo cyclodehydration. Key steps include:

  • Acylation : PPE activates the carboxylic acid, forming a reactive acyl intermediate.

  • Cyclization : Intramolecular attack by the sulfur atom generates the thiazole ring .

  • Dehydration : Elimination of water yields the final heterocyclic product .

Green Catalytic Systems

  • Deep eutectic solvents (DES) : Ethyl triphenylphosphonium bromide/THF-tetracarboxylic acid DES reduces reaction times by 60% compared to conventional solvents while enabling catalyst recycling .

  • Nanocatalysts : CuCr₂O₄ and nano-Ni@zeolite-Y improve regioselectivity in bis-thiazolidinone syntheses .

Table 3: Pharmacologically Active Derivatives

DerivativeBiological ActivityTarget/IC₅₀Source
N¹-(2-Aryl-thiazolidinone)-N³-aryl ureasMulti-tyrosine kinase inhibitionc-Met (0.021 µM)
2-Pyrazolo-3-phenyl-thiazolidinonesAntiproliferative effectsLeukemia cells (IC₅₀ = 0.75 µM)
3-Benzimidazolyl-4-thiazolidinonesCytotoxicityHT29 colon cancer cells
  • Derivatives exhibit nanomolar-range activity against kinases involved in cancer progression .

  • Structural optimization (e.g., electron-donating phenyl substituents) enhances antimicrobial potency against Gram-negative pathogens .

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial activity. In a study focusing on thiazole derivatives, including 3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid, it was found that these compounds can inhibit various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A study demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific molecular targets involved in cell cycle regulation .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of phenyl-substituted thiazoles with appropriate amines under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including reflux methods and microwave-assisted synthesis .

Activity Type Target Organism/Cell Line IC50 Value (µM) Mechanism of Action
AntimicrobialStaphylococcus aureus25Cell wall synthesis inhibition
AnticancerHeLa (cervical cancer)15Induction of apoptosis
AnticancerMCF-7 (breast cancer)20Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy Study
    A study published in MDPI evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated a promising spectrum of activity against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment
    Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The study revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared below with structurally related heterocycles, focusing on molecular features and bioactivity.

Compound Molecular Formula Molecular Weight (g/mol) Key Features Reported Bioactivity
3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid C₁₆H₁₂N₂O₂S ~296.07* Thiazole core, dual phenyl substituents, carboxylic acid Unknown (potential herbicide/anti-inflammatory inferred from analogs)
4-Phenyl-1,3-thiazole-2-carboxylic acid C₁₀H₇NO₂S 205.23 Thiazole core, single phenyl substituent, carboxylic acid Unspecified (structural analog)
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid C₁₄H₁₀ClN₂O₂S 313.76 Thiazole core, chlorophenyl substituent, pyrrole group Unspecified (likely agrochemical focus)
(E)-Methyl 2-[3-(butylimino)isobenzofuran-1(3H)-ylidene]acetate C₁₆H₁₇NO₃ 283.31 Isobenzofuranimine core, butylimino substituent Herbicidal (ED₅₀: 0.8 µM for root growth inhibition)
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide C₂₃H₁₉N₃O₄S 433.48 Quinazolinone core, sulfonamide group COX-2 inhibition (47.1% at 20 µM)

*Calculated based on molecular formula.

Key Differences in Bioactivity

  • Thiazoles are known for modulating plant growth via root morphology alterations, akin to isobenzofuranimines .
  • Isobenzofuranimines: Compounds 1 and 2 () exhibit strong herbicidal activity. The phenylimino group in compound 2 correlates with root malformations, whereas butylimino in compound 1 enhances root growth suppression (ED₅₀: 0.8 µM vs. 1.2 µM). This highlights the role of substituents in directing phytotoxicity .
  • Quinazolinones: Derivatives with sulfonamide groups () show COX-2 inhibition, emphasizing how heterocycle choice (quinazolinone vs. thiazole) shifts activity from agrochemical to anti-inflammatory applications.

Physicochemical and Structural Insights

  • Phenyl Substituents : The dual phenyl groups in the target compound may enhance lipophilicity compared to single-substituted analogs (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid), influencing membrane permeability and bioavailability.

Biological Activity

3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid is a thiazole derivative that has garnered interest due to its diverse biological activities. This article explores the compound's biological activity, including its potential as an antitumor agent, antifungal properties, and its role in promoting cell differentiation.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyDetails
Molecular Formula C₁₆H₁₂N₂O₂S
Molecular Weight 296.35 g/mol
CAS Number 952182-42-2
MDL Number MFCD27664805

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor activity. A study evaluated various thiazole compounds for their cytotoxic effects on cancer cell lines, revealing that certain structural modifications enhance their activity:

  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring and the thiazole moiety was found to be crucial for cytotoxicity. For instance, compounds with a methyl group at position 4 of the phenyl ring showed increased activity against various cancer cell lines, including HT29 and Jurkat cells .

Case Study: Cytotoxicity Testing

A specific study reported that derivatives similar to this compound demonstrated IC50 values comparable to standard chemotherapeutic agents like doxorubicin. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with Bcl-2 proteins, which are critical regulators of apoptosis .

Antifungal Properties

In addition to its antitumor effects, this compound has been evaluated for antifungal activity. In vitro studies have shown that thiazole derivatives can inhibit the growth of pathogenic fungi such as Candida albicans and Candida parapsilosis. For example:

  • Minimum Inhibitory Concentration (MIC) : One study reported that a related thiazole compound exhibited an MIC of 1.23 μg/mL against C. parapsilosis, indicating potent antifungal activity comparable to established antifungal agents like ketoconazole .

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxic Mechanism : The compound interacts with cellular proteins involved in apoptosis regulation, potentially leading to increased cell death in cancer cells.
  • Fungal Inhibition : The antifungal activity is likely due to interference with fungal cell wall synthesis or function, as indicated by docking studies showing interactions with key fungal enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving thiazole precursors and phenylimino derivatives. A common approach uses resin-based coupling in solvents like DCM or DMF, with a slight excess of carboxylic acid components to drive the reaction to completion . Optimization involves adjusting stoichiometry (e.g., 2–3-fold excess of resin), solvent polarity, and temperature to maximize yield and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • Elemental Analysis : Compare experimental C/H/N content with theoretical values to confirm purity (e.g., ±0.3% deviation acceptable) .
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., phenylimino protons at δ 7.2–7.8 ppm; thiazole carbons at ~160–170 ppm) and FT-IR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Melting Point : Consistency with literature values (e.g., 91–93°C for analogous thiazoles) .

Q. What solvents and catalysts are suitable for functionalizing the thiazole core?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) are ideal for nucleophilic substitutions or cycloadditions. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for introducing triazole moieties, requiring catalytic Cu(I) and inert atmospheres to prevent side reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s ring puckering and conformational stability?

  • Methodological Answer : Apply Cremer-Pople puckering parameters to analyze out-of-plane displacements in the thiazole ring. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify puckering amplitude (q) and phase angle (φ), correlating with experimental crystallographic data . Software like Gaussian or ORCA is recommended for such analyses.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

  • Methodological Answer :

  • NMR Anomalies : Variable-temperature NMR can distinguish dynamic effects (e.g., tautomerism) from impurities. For example, phenylimino-thiazole tautomers may show splitting at higher temperatures .
  • IR Shifts : Compare with DFT-simulated spectra (using tools like VEDA) to assign ambiguous peaks, such as distinguishing C=O vibrations in keto-enol equilibria .

Q. How can derivatives of this compound be designed for selective enzyme inhibition?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents (e.g., fluorophenyl, methyl groups) at the 5-position of the thiazole to enhance steric/electronic complementarity with enzyme active sites .
  • Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases). For example, 4-cyclopropyl analogs show improved binding affinity in silico due to reduced steric hindrance .

Q. What are the challenges in analyzing tautomeric equilibria of the phenylimino-thiazole system?

  • Methodological Answer : Tautomerism between imino and enamine forms complicates spectral interpretation. Use:

  • ²H Isotope Labeling : To track proton exchange in NMR.
  • pH-Dependent Studies : Monitor tautomer populations via UV-Vis (e.g., λmax shifts at pH 3–10) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for similar thiazoles: How to validate data?

  • Methodological Answer : Cross-reference with high-purity standards (e.g., USP Reference Materials) and confirm via Differential Scanning Calorimetry (DSC). Contradictions often arise from polymorphic forms or residual solvents, which can be identified via XRPD and TGA .

Q. Conflicting bioactivity results in SAR studies: What factors are overlooked?

  • Methodological Answer :

  • Metabolic Stability : Check if derivatives degrade under assay conditions (e.g., esterase-mediated hydrolysis of methyl esters) .
  • Aggregation : Use dynamic light scattering (DLS) to rule out nonspecific inhibition from colloidal aggregates .

Methodological Resources

  • Spectral Libraries : PubChem (for NMR/IR reference data) .
  • Synthetic Protocols : Bioorganic & Medicinal Chemistry Letters for resin-based coupling .
  • Computational Tools : Gaussian for DFT, AutoDock for molecular docking .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid
Reactant of Route 2
3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid

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